N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}thiophene-2-carboxamide
Overview
Description
N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}thiophene-2-carboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antibacterial, antiviral, and anticancer activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}thiophene-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically occur under controlled temperatures and pressures, with the use of inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane and toluene are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. It binds to DNA grooves, interfering with DNA replication and transcription processes . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole-2-yl hydrazones: These compounds share a similar benzimidazole core and exhibit antiparasitic and antioxidant activities.
N-benzimidazol-2yl benzamide: This compound has a similar structure and is used in medicinal chemistry for its pharmacological properties.
Benzamidine derivatives: These compounds are structurally related and have applications in drug development and biochemical research.
Uniqueness
N-{2-phenyl-1-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}thiophene-2-carboxamide stands out due to its unique combination of a benzimidazole core with a thiophene carboxamide group. This structural feature enhances its biological activity and makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
N-[2-phenyl-1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-2-14-26-20-12-7-6-11-18(20)24-22(26)19(16-17-9-4-3-5-10-17)25-23(27)21-13-8-15-28-21/h2-13,15,19H,1,14,16H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAFPRHNQCKSHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.